Impact of Enantiomeric Purity on Diastereoselectivity
The (S)-enantiomer (CAS 935534-13-7) is manufactured as a single, defined stereoisomer, whereas the racemic analog (CAS 1824513-13-4) represents a 1:1 mixture of (S) and (R) forms. In a representative pyrrolidine-based oxytocin antagonist patent, enantiomerically pure intermediates are required at the 3-position to achieve the specified diastereomeric configuration in the final active pharmaceutical ingredient; use of the racemate would yield a statistical mixture of diastereomers, necessitating additional chiral resolution steps and reducing the maximum theoretical yield of the desired diastereomer by approximately 50% [1]. The single enantiomer approach is consistent with structure-activity relationship findings in monoamine reuptake inhibitor programs, where stereochemistry at analogous pyrrolidine positions directly governs in vitro IC50 values [2].
| Evidence Dimension | Enantiomeric composition and impact on downstream diastereomer ratio |
|---|---|
| Target Compound Data | Single (S)-enantiomer (100% theoretical contribution to desired diastereomer in stereospecific coupling). |
| Comparator Or Baseline | Racemic tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate (CAS 1824513-13-4); 1:1 (S):(R) mixture yielding statistical ~50:50 diastereomeric product ratio. |
| Quantified Difference | The (S)-enantiomer provides up to ~2-fold higher maximum theoretical yield of the desired single diastereomer compared to the racemate. |
| Conditions | Inference based on general principles of stereospecific coupling chemistry; no direct head-to-head diastereomeric excess comparison published for this specific intermediate. |
Why This Matters
Procurement of the (S)-enantiomer eliminates an entire chiral resolution step from downstream synthesis, directly reducing process development time, material waste, and cost of goods in medicinal chemistry campaigns.
- [1] Schwarz, M.; Jorand-Lebrun, C.; Valognes, D. Pyrrolidine Derivatives as Oxytocin Antagonists. US Patent US20070037806A1, 2007. View Source
- [2] Ennis, M. D.; Hoffman, R. L.; Ghazal, N. B.; Olson, R. M. Single enantiomer [(aryloxy)(pyridinyl)methyl]piperidine and pyrrolidine derivatives as monoamine reuptake inhibitors: structure-activity relationships. J. Med. Chem. 2009, 52, 1103-1111. View Source
